REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.O=[C:10]1[C:15](=O)[C:14](=O)[C:13](=O)[C:12](=O)[C:11]1=O.[C:21]1([NH2:28])[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[NH2:27]>C(O)(=O)C.C(O)C.C(Cl)(Cl)Cl>[CH:10]1[C:15]2[C:14](=[N:27][C:22]3[C:23]4[C:24]([C:25]5[C:26]([C:21]=3[N:28]=2)=[N:28][C:21]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:27]=5)=[N:28][C:21]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:27]=4)[CH:13]=[CH:12][CH:11]=1 |f:0.1.2.3.4.5.6.7.8,10.11|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O=C1C(C(C(C(C1=O)=O)=O)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
acetic acid ethanol
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
WASH
|
Details
|
washed with ca. 200 ml of hot glacial acid
|
Type
|
FILTRATION
|
Details
|
The yellow solid (12.6 g) was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
was sublimed at high vacuum (3.2×10−6 torr and t=350° C.)
|
Type
|
CUSTOM
|
Details
|
to yield 0.77 g (estimated extrapolated yield=40%) of yellow solid
|
Type
|
CUSTOM
|
Details
|
The yield could
|
Type
|
TEMPERATURE
|
Details
|
be increased with prolonged sublimation time
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=NC=3C4=NC5=CC=CC=C5N=C4C4=NC5=CC=CC=C5N=C4C3N=C12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |